2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine
Overview
Description
2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine is a chemical compound with the molecular formula C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an oxirane ring at position 3 with a methyl group attached to it . It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine typically involves the chlorination of 3-(2-methyloxiran-2-yl)pyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the pyridine ring . Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine oxides, while substitution reactions can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the oxirane ring and methyl group.
3-(2-Methyloxiran-2-yl)pyridine: Lacks the chlorine substituents.
2,6-Dichloro-3-methylpyridine: Lacks the oxirane ring.
Uniqueness
2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine is unique due to the presence of both chlorine atoms and the oxirane ring, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2,6-dichloro-3-(2-methyloxiran-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-8(4-12-8)5-2-3-6(9)11-7(5)10/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWXJMAZJRWZSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=C(N=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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